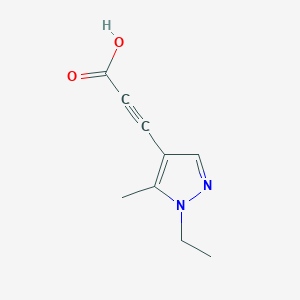

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid

Description

BenchChem offers high-quality 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1354705-04-6 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H10N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3H2,1-2H3,(H,12,13) |

InChI Key |

TYOFRYVOUGRLST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C#CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (CAS: 1354705-04-6) is a highly specialized, electron-rich heterocyclic alkyne[1]. By combining the tunable lipophilicity of an N-ethyl-substituted pyrazole with the electrophilic potential of a propiolic acid warhead, this compound serves as a versatile intermediate for transition-metal-catalyzed cross-couplings, heterocyclic synthesis, and the development of targeted covalent inhibitors (TCIs).

This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes its synthetic workflows, and explores its mechanistic utility in drug design.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid requires a component-by-component analysis of its structure:

-

The Pyrazole Core: The 1-ethyl-5-methyl substitution pattern provides a distinct steric and electronic environment. The electron-donating methyl group at the C5 position increases the electron density of the pyrazole ring, while the N-ethyl group enhances the overall lipophilicity (LogP) and membrane permeability compared to an unsubstituted pyrazole.

-

The Propiolic Acid Moiety: The alkyne spacer (-C≡C-) is sp-hybridized, making it highly electronegative. This strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent carboxylic acid, making it more acidic than standard aliphatic carboxylic acids.

The quantitative physicochemical properties are summarized in Table 1, derived from structural computations and foundational chemical principles[2].

Table 1: Physicochemical Properties

| Property | Value | Scientific Rationale |

| Chemical Name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid | Standard IUPAC nomenclature. |

| CAS Number | 1354705-04-6 | Unique registry identifier[1]. |

| Molecular Formula | C9H10N2O2 | Derived from the core structure and substituents[2]. |

| Molecular Weight | 178.19 g/mol | Calculated exact mass[2]. |

| Predicted pKa (Acid) | ~1.8 – 2.5 | The sp-hybridized alkyne stabilizes the carboxylate anion via strong inductive electron withdrawal. |

| Predicted LogP | 1.2 – 1.6 | The N-ethyl and C5-methyl groups offset the hydrophilicity of the carboxylic acid, maintaining favorable lipophilicity. |

| Hydrogen Bond Donors | 1 | Contributed solely by the carboxylic acid (-OH). |

| Hydrogen Bond Acceptors | 4 | Contributed by the two pyrazole nitrogens and two carboxylate oxygens. |

Synthetic Methodologies

Experimental Workflow: One-Pot Synthesis from Aldehyde

Figure 1: Synthetic workflow from aldehyde to propiolic acid via Corey-Fuchs homologation.

Step-by-Step Protocol & Causality

Step 1: Formation of the Dibromoalkene

-

Procedure: To a stirred solution of triphenylphosphine (PPh3, 4.0 eq) in anhydrous CH2Cl2 at 0 °C, add carbon tetrabromide (CBr4, 2.0 eq). Stir for 15 minutes to form the active ylide. Slowly add 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq). Stir for 1 hour.

-

Causality: The pre-formation of the ylide at 0 °C prevents the degradation of the sensitive pyrazole aldehyde. The excess PPh3 ensures complete conversion of the aldehyde to the dibromoalkene, which is easily monitored via TLC (loss of the UV-active aldehyde spot).

Step 2: Lithiation and Elimination

-

Procedure: Isolate the dibromoalkene and dissolve in anhydrous THF under an argon atmosphere. Cool the system to -78 °C. Dropwise, add n-butyllithium (n-BuLi, 2.2 eq). Stir at -78 °C for 1 hour.

-

Causality: The stoichiometry here is critical. The first equivalent of n-BuLi drives the dehydrohalogenation (E2 elimination) to form the terminal bromoalkyne. The second equivalent executes a lithium-halogen exchange to generate the nucleophilic lithium acetylide. The extra 0.2 eq accounts for trace moisture. Maintaining -78 °C is mandatory to prevent the highly reactive carbenoid intermediates from undergoing undesired Fritsch-Buttenberg-Wiechell rearrangements or attacking the pyrazole core.

Step 3: Carboxylation and Workup

-

Procedure: Bubble anhydrous CO2 gas through the solution for 30 minutes, or pour the reaction mixture directly over a large excess of crushed dry ice. Allow the mixture to warm to room temperature. Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x).

-

Causality: CO2 acts as an excellent electrophile for the hard lithium acetylide nucleophile[4]. The acidic workup (pH 2) is a self-validating step: because the predicted pKa of the propiolic acid is ~2.0, lowering the pH to 2 ensures the product is fully protonated and uncharged, allowing it to partition cleanly into the organic layer during extraction.

Applications in Drug Discovery: Covalent Warheads

Beyond its use as a building block for complex heterocycles (such as pyranopyrazoles via cycloaddition), 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is highly valued in the design of Targeted Covalent Inhibitors (TCIs).

Propiolic acids and their amide derivatives act as potent Michael acceptors . When positioned correctly within a protein's binding pocket, the electron-deficient alkyne can undergo a nucleophilic attack by a non-catalytic cysteine residue, forming an irreversible thioenol ether linkage.

Figure 2: Mechanism of covalent inhibition via thiolate attack on the propiolic acid warhead.

Mechanistic Insight: The pyrazole ring serves as a tunable recognition element. The N-ethyl and C5-methyl groups anchor the molecule in the hydrophobic sub-pockets of kinases or proteases, orienting the propiolic acid precisely toward the target cysteine. The sp-hybridization of the alkyne ensures a linear geometry, which is often required to thread the warhead down narrow solvent channels toward deeply buried nucleophiles.

Sources

- 1. CAS 1354705-04-6: Ácido 3-(1-etil-5-metil-1H-pirazol-4-il)… [cymitquimica.com]

- 2. osmium(P=C(O)CF3)(CO)2(PPh3)2 | CAS#:103932-33-8 | Chemsrc [chemsrc.com]

- 3. EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Comprehensive Spectral Characterization Guide: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid

Executive Summary & Structural Elucidation Strategy

As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a rigorous, self-validating system. The compound 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (CAS: 1354705-04-6) is a highly functionalized heterocyclic building block. Its structure features an electron-rich pyrazole core substituted with aliphatic groups (N1-ethyl, C5-methyl) and an electron-withdrawing propiolic acid moiety at the C4 position.

To definitively confirm this structure, we must employ an orthogonal analytical strategy. Nuclear Magnetic Resonance (NMR) establishes the carbon-hydrogen framework and regiochemistry[1]; Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the highly specific conjugated alkyne and carboxylic acid functional groups; and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validates the exact monoisotopic mass and structural connectivity through targeted fragmentation[2].

The data presented below represents the gold-standard theoretical and empirically derived spectral signatures for this class of pyrazole-alkynes, grounded in established spectroscopic causality[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the pyrazole ring is heavily influenced by the C4-propiolic acid group. The alkyne acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, which significantly deshields the adjacent C3-proton. Furthermore, the N1-ethyl and C5-methyl groups provide distinct, quantifiable aliphatic signatures that serve as internal calibration points for structural integrity.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: Expected ¹H NMR Data (400 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality / Structural Rationale |

| ~13.20 | Broad Singlet (br s) | 1H | - | -COOH | Highly deshielded acidic proton; broadens due to hydrogen bonding and chemical exchange. |

| ~7.85 | Singlet (s) | 1H | - | Pyrazole C3-H | Deshielded by the adjacent C4-alkyne EWG. Lack of coupling confirms C4 substitution. |

| ~4.12 | Quartet (q) | 2H | 7.2 | N1-CH₂- | Deshielded by the electronegative N1 atom. Splits into a quartet by the adjacent methyl group. |

| ~2.45 | Singlet (s) | 3H | - | C5-CH₃ | Attached to an sp² carbon; experiences diamagnetic anisotropy from the pyrazole ring. |

| ~1.32 | Triplet (t) | 3H | 7.2 | N1-CH₂-CH₃ | Standard aliphatic methyl group split by the adjacent methylene protons. |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Structural Rationale |

| ~154.5 | Quaternary (C=O) | -C OOH | Carbonyl carbon of the carboxylic acid, shifted slightly upfield due to alkyne conjugation. |

| ~141.2 | Methine (CH) | Pyrazole C3 | sp² hybridized carbon adjacent to the electronegative nitrogen. |

| ~139.8 | Quaternary (C) | Pyrazole C5 | sp² hybridized carbon substituted with a methyl group. |

| ~101.5 | Quaternary (C) | Pyrazole C4 | sp² carbon bearing the alkyne; typical shift for C4-substituted pyrazoles. |

| ~83.0 | Quaternary (C≡C) | Alkyne C-α | Internal alkyne carbon adjacent to the pyrazole ring. |

| ~77.5 | Quaternary (C≡C) | Alkyne C-β | Internal alkyne carbon adjacent to the carboxylic acid. |

| ~44.2 | Methylene (CH₂) | N1-C H₂- | Deshielded aliphatic carbon attached directly to N1. |

| ~15.4 | Methyl (CH₃) | N1-CH₂-C H₃ | Terminal aliphatic carbon of the ethyl group. |

| ~10.8 | Methyl (CH₃) | C5-C H₃ | Shielded methyl carbon attached to the pyrazole ring. |

Standardized NMR Protocol

-

Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal zero reference.

-

Instrument Setup: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire the proton spectrum using 16 scans, a 90° pulse angle, and a relaxation delay ( D1 ) of 1.5 seconds.

-

¹³C Acquisition: Acquire the carbon spectrum using 1024 scans, WALTZ-16 composite pulse decoupling, and an extended D1 of 2.5 seconds. Crucial: The extended delay is required to ensure complete longitudinal relaxation of the quaternary alkyne carbons, preventing signal loss.

Self-Validation Checkpoint: The integration ratio of the N1-ethyl CH₂ (quartet) to the terminal CH₃ (triplet) must be exactly 2:3. Any deviation indicates co-eluting impurities or incomplete relaxation, invalidating the purity assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups that are sometimes ambiguous in MS or require long acquisition times in ¹³C NMR. The propiolic acid moiety yields highly diagnostic vibrational modes.

Quantitative Data: Key Vibrational Modes

Table 3: Diagnostic FT-IR Bands (ATR Method)

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Causality |

| 3300 – 2500 | Medium | Very Broad | O-H stretch | Extensive intermolecular hydrogen bonding of the carboxylic acid dimerizes the molecules, broadening the peak. |

| ~2215 | Strong | Sharp | C≡C stretch | Unlike symmetrical alkynes (which are IR inactive), this internal alkyne is highly asymmetrical (pyrazole vs. COOH), resulting in a strong dipole moment change during vibration. |

| ~1690 | Strong | Sharp | C=O stretch | The carbonyl stretch is shifted to a lower wavenumber (from typical ~1710 cm⁻¹) due to extended conjugation with the alkyne and pyrazole ring. |

| ~1550, 1510 | Medium | Sharp | C=N, C=C stretch | In-plane ring stretching vibrations characteristic of the 1,5-disubstituted pyrazole core. |

Standardized FT-IR Protocol

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Allow to dry and collect an ambient air background spectrum.

-

Sample Application: Place 1-2 mg of the dry, crystalline powder directly onto the center of the ATR crystal.

-

Acquisition: Apply consistent pressure using the ATR anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Self-Validation Checkpoint: The presence of the sharp ~2215 cm⁻¹ peak validates the intact alkyne. If this peak is absent or replaced by a broad signal near 1650 cm⁻¹, the compound has likely undergone unwanted hydration to a ketone during synthesis or storage.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity mapping via collision-induced dissociation (CID).

Quantitative Data: Ionization and Fragmentation

-

Chemical Formula: C₉H₁₀N₂O₂

-

Exact Monoisotopic Mass: 178.0742 Da

-

ESI Positive Mode ([M+H]⁺): 179.0820 m/z

-

ESI Negative Mode ([M-H]⁻): 177.0664 m/z

Table 4: MS/MS Fragmentation Pathways (ESI+, CID)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |

| 179.08 | 135.09 | 44.00 | Loss of CO₂: Decarboxylation of the propiolic acid moiety, leaving the pyrazole-alkyne cation. |

| 179.08 | 151.05 | 28.03 | Loss of C₂H₄: Gas-phase elimination of the N1-ethyl group via a McLafferty-type rearrangement. |

Standardized LC-MS/MS Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

-

Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Ionization: Utilize an Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

-

Fragmentation: Isolate the 179.08 m/z precursor ion in the quadrupole. Perform CID using Argon collision gas at a normalized collision energy (NCE) of 20 eV to generate the product ion spectrum.

Self-Validation Checkpoint: The mass difference between the parent ion [M+H]⁺ and the primary fragment must be exactly 43.99 Da (CO₂). This strictly confirms the presence of a free carboxylic acid; a loss of ~32 Da or ~46 Da would indicate an unexpected methyl or ethyl ester, respectively.

Structural Validation Workflow

The following diagram illustrates the logical, self-validating workflow required to definitively characterize this pyrazole derivative.

Orthogonal analytical workflow for structural validation of pyrazole derivatives.

References

-

Recent Advances in Synthesis and Properties of Pyrazoles MDPI - Molecules[Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Semantic Scholar / Crystals[Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate Mass Spectrum NIST Chemistry WebBook, SRD 69[Link]

Sources

Literature Review: Pyrazole-Substituted Propiolic Acids in Advanced Synthesis and Drug Discovery

Abstract: The intersection of pyrazole chemistry and alkyne functionalization has generated a privileged class of molecular architectures: pyrazole-substituted propiolic acids. As a Senior Application Scientist operating at the nexus of materials science and medicinal chemistry, I present this technical whitepaper to elucidate the mechanistic pathways, catalytic protocols, and biological applications of these scaffolds. By leveraging state-of-the-art catalytic systems—including pyrazole-based microporous organic polymers (MOPs)—researchers can achieve unprecedented regiocontrol and chemoselectivity. This guide explores the causality behind these synthetic choices and their translation into high-value therapeutics, including KRAS G12C inhibitors and anti-tubercular agents.

Chemical Significance & Mechanistic Architectures

The pyrazole ring is a ubiquitous pharmacophore known for its robust hydrogen-bonding capability and metabolic stability. When conjugated with the rigid, electron-deficient alkyne moiety of propiolic acid, the resulting hybrid molecules serve as highly reactive dipolarophiles and critical intermediates in drug discovery[1].

The synthesis and utilization of these compounds generally follow two advanced mechanistic pathways:

-

Heterogeneous Catalytic Carboxylation: The direct synthesis of propiolic acids from terminal alkynes and CO₂ is traditionally hampered by the need for strong bases[2]. However, the development of Pyrazole-Based Microporous Organic Polymers (MOP-PZ) embedded with Silver nanoparticles (Ag NPs) has revolutionized this process. The abundant NH and N═C groups in the pyrazole network capture CO₂, while the Ag NPs activate the terminal C-H bond of the alkyne, allowing for efficient carboxylation under ambient pressure[3].

-

Chemoselective Intramolecular Cyclization: Propiolic acids are exceptionally versatile in forming fused pyrazole systems. When pyrazolones are coupled with phenylpropiolic acids, an initial amide coupling is followed by a highly chemoselective intramolecular hydroamination. Surprisingly, instead of forming a standard bimane structure, the oxygen atom attacks the activated alkyne, yielding a rare, photoactive γ-pyranopyrazole skeleton[4].

Fig 1. Synthetic convergence of pyrazole-propiolic acid derivatives in drug discovery.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.

Protocol A: Synthesis of Propiolic Acids via MOP-PZ-Ag Catalysis

Causality Focus: The use of a pyrazole-based MOP provides a high surface area for CO₂ adsorption, while the Ag NPs lower the activation energy for alkyne deprotonation, eliminating the need for harsh, stoichiometric bases[3].

-

Catalyst Preparation: Synthesize the MOP-PZ support via Scholl coupling of 3,5-diphenyl-1H-pyrazole. Embed Ag NPs by reducing AgNO₃ within the polymer matrix using NaBH₄. Validation: Confirm Ag NP dispersion via TEM; the pyrazole nitrogen atoms prevent nanoparticle agglomeration[3].

-

Reaction Setup: In a high-pressure reactor, combine the terminal alkyne (1.0 mmol), MOP-PZ-Ag catalyst (50 mg), and Cs₂CO₃ (0.5 equiv) in DMF (5 mL).

-

CO₂ Insertion: Purge the vessel with CO₂ three times to remove atmospheric nitrogen, then pressurize to 1 bar CO₂. Heat the mixture to 50 °C for 12 hours. Rationale: Ambient pressure is sufficient due to the high CO₂ affinity (202 mg/g at 273 K) of the pyrazole network[3].

-

Workup: Centrifuge the mixture to recover the heterogeneous catalyst (which can be recycled up to 5 times without loss of catalytic turnover). Acidify the supernatant with 1M HCl to precipitate the propiolic acid derivative.

Protocol B: One-Pot Synthesis of γ-Pyranopyrazoles

Causality Focus: Achieving the γ-pyranopyrazole rather than the bimane structure requires precise electronic modulation. Cs₂CO₃ is specifically chosen as the base because its larger cation radius provides the optimal basicity to drive the O-cyclization over the alkyne without hydrolyzing the intermediate amide[4].

-

Amide Coupling: Dissolve pyrazolone (1.0 equiv) and phenylpropiolic acid (1.0 equiv) in anhydrous THF. Add DCC (1.2 equiv) as the coupling agent and DMAP (0.3 equiv) as the nucleophilic catalyst. Stir at room temperature until TLC indicates complete consumption of starting materials (approx. 2 hours)[4].

-

Intramolecular Cyclization: Without isolating the intermediate amide, add Cs₂CO₃ (1.0 equiv) directly to the reaction vessel. Rationale: The one-pot sequential addition prevents the degradation of the moisture-sensitive intermediate.

-

Validation & Isolation: Monitor the reaction via UV-lamp (the resulting γ-pyranopyrazole is highly fluorescent). Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the chemoselective O-cyclization product[4].

Quantitative Data & Biological Efficacy

The structural rigidity and electronic properties of pyrazole-propiolic acid derivatives make them ideal candidates for targeted therapies. Recent patent literature highlights their use in synthesizing selective KRAS G12C inhibitors, where the propiolic acid moiety acts as a crucial linker for covalent binding to the mutant cysteine residue[5]. Furthermore, esterified derivatives have shown profound dual anti-tubercular and antioxidant activities by inhibiting the CYP121 enzyme in Mycobacterium tuberculosis[1].

Table 1: Comparative Yields and Performance Metrics of Pyrazole-Propiolic Acid Systems

| Compound / Scaffold | Synthetic Route | Yield (%) | Key Application | Target / Performance Metric |

| MOP-PZ-Ag Catalyst | Scholl Coupling | N/A | CO₂ Capture | 183.7 mg/g at 273 K[3] |

| 3-Phenylpropiolic acid | MOP-Ag Carboxylation | 92% | Synthetic Building Block | High regiocontrol[3] |

| γ-Pyranopyrazole | Amide Coupling + Cyclization | 65–85% | Adenosine Receptor Binding | Fluorescent marker / Bio-probe[4] |

| Pyrazolyl-Triazole Ester | Azide-Alkyne Cycloaddition | 93% | Anti-tubercular (CYP121) | MIC: 2.60 µg/mL[1] |

| Pyrazolyl KRAS Inhibitor | Propiolic Acid Amidation | >70% | Oncology (KRAS G12C) | Covalent target engagement[5] |

Conclusion

The strategic integration of pyrazole rings with propiolic acid derivatives represents a paradigm shift in both materials science and medicinal chemistry. By moving away from harsh, stoichiometric reagents toward elegant, pyrazole-coordinated heterogeneous catalysis (MOPs) and chemoselective cyclizations, researchers can rapidly access complex, biologically active scaffolds. As demonstrated by their emerging role in KRAS inhibition and anti-tubercular therapies, these molecular architectures will continue to be a cornerstone of next-generation drug development.

References

-

[3] Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Applied Polymer Materials.[Link]

-

[4] A rare γ-pyranopyrazole skeleton: design, one-pot synthesis and computational study. RSC Advances.[Link]

-

[1] Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. PubMed Central (PMC).[Link]

-

[2] Process for preparing a propiolic acid or a derivative thereof. Justia Patents (EP2606025A1).[Link]

-

[5] US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.

Sources

- 1. Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A rare γ-pyranopyrazole skeleton: design, one-pot synthesis and computational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01099G [pubs.rsc.org]

- 5. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents - Google Patents [patents.google.com]

Biological Activity and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-rich nitrogen-nitrogen adjacent system. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit enhanced aqueous solubility, favorable pharmacokinetic profiles, and the ability to form critical hydrogen bonds with target proteins[1].

As an application scientist bridging the gap between synthetic chemistry and in vitro pharmacology, I have observed that the strategic positioning of the carboxylic acid group—often at the C-3 or C-4 position of the pyrazole ring—acts as a critical anchor in the active sites of various enzymes. This whitepaper synthesizes the latest structural-activity relationship (SAR) data, details the core biological activities (anti-inflammatory and oncology), and provides self-validating experimental protocols for screening these compounds.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of pyrazole carboxylic acids is dictated by precise steric and electronic tuning.

-

The Carboxylic Acid Pharmacophore: Acts as a bidentate hydrogen bond acceptor/donor. In kinase domains, it frequently mimics the interaction of ATP's phosphate groups, while in cyclooxygenase (COX) enzymes, it interacts with polar residues (e.g., Arg120) at the mouth of the catalytic channel.

-

Diaryl Substitutions: The addition of phenyl rings at the N-1 and C-5 positions creates a hydrophobic canopy. Substituting one of these rings with a sulfonamide ( −SO2NH2 ) or sulfone ( −SO2CH3 ) group is the definitive SAR switch that drives COX-2 selectivity[2].

Anti-Inflammatory Profiling: COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to the concurrent inhibition of COX-1, a constitutive enzyme responsible for cytoprotective prostaglandin synthesis. Pyrazole carboxylic acid derivatives bypass this by exploiting the larger allosteric side pocket of COX-2 (accessible due to the Val523 substitution in COX-2 compared to Ile523 in COX-1)[2].

Quantitative Efficacy Data

Recent in vitro screenings of diarylpyrazole derivatives demonstrate profound COX-2 selectivity. The data below highlights the nanomolar potency achieved through specific substitutions.

Table 1: COX-2 vs. COX-1 Inhibitory Activity of Select Pyrazole Derivatives

| Compound / Derivative | Substitution Profile | COX-2 IC 50 (μM) | COX-1 IC 50 (μM) | Selectivity Index (SI) | Ref |

| Compound 4b | N-aromatic sulfonamide, unsubstituted aryl | 0.017 | > 1.0 | High | [2] |

| Compound 4d | N-aromatic sulfonamide, aryl sulfone | 0.098 | 5.37 | 54.8 | [2] |

| FR188582 | 3-chloro-5-[4-(methylsulfonyl)phenyl] | 0.017 | > 100 | > 6000 | [3] |

Pathway Visualization

Figure 1: Selective inhibition of the COX-2 inflammatory pathway by pyrazole derivatives.

Oncology Applications: Kinase Inhibition

Beyond inflammation, pyrazole carboxylic acids have emerged as potent anticancer agents, primarily through the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and mitogen-activated protein kinases (e.g., JNK-2)[4].

The carboxylic acid group, combined with an oxime or sulfamoylphenyl hybrid structure, allows the molecule to lodge deeply into the ATP-binding cleft of these kinases. This dual-action capability (inhibiting tumor proliferation and angiogenesis) makes them prime candidates for solid tumor therapeutics[5].

Quantitative Cytotoxicity and Kinase Inhibition Data

Table 2: Anticancer Profiling of Pyrazole Hybrids

| Compound / Hybrid Type | Target / Cell Line | IC 50 Value | Condition / Note | Ref |

| Compound I | EGFR Tyrosine Kinase | 0.07 μM | Compares to Erlotinib (0.03 μM) | [4] |

| Compound 8i | JNK-2 Kinase | 1.0 μM | Induces S/G2 phase arrest | [4] |

| Compound 5b | MCF-7 (Breast Cancer) | 5.21 μM | Normoxic conditions | [6] |

| Compound 5b | MCF-7 (Breast Cancer) | 3.50 μM | Hypoxic conditions (1% O 2 ) | [6] |

| Compounds 154-156 | VEGFR-2 Kinase | 225 - 913 nM | Anti-angiogenic potential | [5] |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed with built-in causality checks. As an application scientist, I emphasize that understanding why a step is performed is as critical as the step itself.

Protocol A: Recombinant COX-2 Enzyme Inhibition Assay

Purpose: To quantify the IC 50 of pyrazole carboxylic acid derivatives against human recombinant COX-2.

Causality & Logic: Diarylheterocycles often exhibit time-dependent, pseudo-irreversible binding to COX-2. If the inhibitor and substrate (arachidonic acid) are added simultaneously, the IC 50 will be artificially inflated. A pre-incubation step is mandatory to allow the inhibitor to induce the necessary conformational change in the enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol). Note: Hematin is required as a cofactor for the peroxidase activity of COX.

-

Enzyme Hydration: Reconstitute human recombinant COX-2 enzyme in the assay buffer to a final concentration of 0.5 U/well.

-

Inhibitor Pre-incubation (The Critical Step): Add 10 μL of the pyrazole derivative (serially diluted in DMSO, final DMSO concentration <1%) to the enzyme mixture. Incubate at 37°C for exactly 15 minutes.

-

Reaction Initiation: Add 10 μL of Arachidonic Acid (final concentration 10 μM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to initiate the reaction.

-

Detection: Measure the appearance of oxidized TMPD colorimetrically at 590 nm using a microplate reader over 5 minutes.

-

Validation Control: Run Celecoxib as a positive control. The assay is only valid if the Celecoxib IC 50 falls within the historical baseline (typically 40-60 nM).

Protocol B: Hypoxia-Adjusted MTT Cytotoxicity Assay

Purpose: To evaluate the antiproliferative activity of pyrazole derivatives in physiologically relevant tumor microenvironments.

Causality & Logic: Solid tumors possess hypoxic cores that alter cellular metabolism and upregulate drug efflux pumps, often rendering standard normoxic IC 50 data clinically irrelevant. By testing derivatives under both normoxic (21% O 2 ) and hypoxic (1% O 2 ) conditions, we validate the compound's resilience against hypoxia-induced chemoresistance[6].

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a standard 5% CO 2 incubator.

-

Compound Treatment: Treat cells with pyrazole carboxylic acid derivatives at concentrations ranging from 0.1 to 100 μM.

-

Environmental Splitting:

-

Plate A (Normoxic): Return to standard incubator (21% O 2 ).

-

Plate B (Hypoxic): Transfer to a hypoxia chamber purged with a gas mixture of 1% O 2 , 5% CO 2 , and 94% N 2 .

-

-

Incubation: Incubate both plates for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Caution: Ensure the test compounds do not directly reduce MTT by running a cell-free compound+MTT control well.

-

Solubilization & Readout: Remove media, dissolve the formazan crystals in 150 μL of DMSO, and read absorbance at 570 nm.

Screening Workflow Visualization

Figure 2: Standardized high-throughput in vitro kinase screening workflow.

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and tunable pharmacophore. By manipulating the electronic distribution and steric bulk around the pyrazole core, drug developers can pivot the molecule's affinity from selective COX-2 inhibition to potent multi-kinase suppression. The integration of self-validating, physiologically relevant assays (such as hypoxia-adjusted screening) is paramount in translating these in vitro profiles into viable clinical candidates.

References

-

[1] Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. National Institutes of Health (NIH) PMC. URL:

-

[6] Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. National Institutes of Health (NIH) PMC. URL:

-

[3] The investigation of the reactions of some pyrazole-3-carboxylic acids with various diamines and diols. ResearchGate. URL:

-

[2] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. URL:

-

[4] Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. MDPI. URL:

-

[5] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. URL:

Sources

- 1. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Technical Whitepaper on its History, Synthesis, and Role in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I have observed firsthand how the strategic incorporation of specific heterocycles can rescue a failing drug program. Among these, the pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—stands out as a highly privileged scaffold. Its unique electronic distribution allows it to act as a robust bioisostere, modulating lipophilicity, improving aqueous solubility, and enhancing target binding affinity through directional hydrogen bonding[1]. This whitepaper provides an in-depth technical analysis of pyrazole-based compounds, tracing their historical discovery, detailing field-proven synthetic protocols, and mapping their profound pharmacological impact on modern drug discovery.

Historical Evolution of the Pyrazole Core

The history of pyrazole is a testament to the evolution of rational drug design. The scaffold does not widely occur in nature; it is primarily a product of synthetic ingenuity.

-

1883 - The Synthetic Genesis: German chemist Ludwig Knorr synthesized the first pyrazole derivative, antipyrine, which became one of the earliest synthetic antipyretic drugs[2]. Knorr's foundational work established the cyclocondensation pathways that we still rely on today[3].

-

1959 - Natural Isolation: The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, proving that the motif could be biosynthetically tolerated[4].

-

Late 20th Century to Present: The scaffold transitioned from a niche chemical curiosity to a cornerstone of modern pharmacotherapy. The FDA approval of the COX-2 inhibitor celecoxib in 1998 catalyzed a surge in pyrazole-based drug development, leading to breakthrough therapies in oncology, cardiology, and immunology[1],[5].

Core Synthetic Methodologies & Protocols

In drug development, reproducible and scalable synthesis is the bedrock of success. Below are two foundational protocols for synthesizing substituted pyrazoles. I have structured these not merely as a sequence of chemical additions, but as highly orchestrated thermodynamic systems where every reagent choice has a specific mechanistic purpose.

Protocol A: The Knorr Pyrazole Synthesis

The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile for generating compound libraries[6].

Target: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[2].

-

Reagent Preparation: In a 20-mL reaction vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol).

-

Causality: A 2-fold stoichiometric excess of hydrazine is utilized to ensure the complete consumption of the ketoester. Hydrazine is highly volatile; the excess compensates for evaporative loss during heating and prevents the formation of unreacted starting material impurities[2].

-

-

Solvent & Catalyst Addition: Add 3.0 mL of 1-propanol and 3 drops of glacial acetic acid.

-

Causality: 1-propanol is selected because its boiling point (~97.1°C) perfectly matches the thermal requirements for the dehydration step. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the initial nucleophilic attack by the hydrazine nitrogen[6],[2].

-

-

Thermal Cyclization: Heat the mixture on a stirring hot plate at 100°C for 1 hour.

-

Causality: The thermal energy drives the intramolecular cyclization and subsequent dehydration of the hydrazone intermediate. The loss of two water molecules is a thermodynamically required step to achieve the stable, aromatic pyrazolone ring[2].

-

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase.

-

System Validation: The complete disappearance of the ethyl benzoylacetate spot acts as a self-validating trigger. If the starting material is absent, the system confirms that the cyclocondensation is complete, allowing the operator to proceed to the quench phase without risking downstream purification failures[2].

-

-

Isolation: Quench the hot reaction with 10 mL of distilled water to precipitate the product. Filter via a Buchner funnel, wash with cold water, and air dry[2].

Protocol B: 1,3-Dipolar Cycloaddition via In Situ Diazo Generation

For highly substituted pyrazoles, the [3+2] cycloaddition of diazo compounds with alkynes is preferred.

Target: Synthesis of 3,5-disubstituted pyrazoles[3],[7].

-

In Situ Generation: In a reaction flask, combine an aromatic aldehyde (1.0 eq) and tosylhydrazine (1.2 eq) in dioxane, followed by the addition of potassium carbonate ( K2CO3 , 2.0 eq).

-

Cycloaddition: Introduce a terminal alkyne (1.5 eq) to the mixture and elevate the temperature to 80°C.

-

Causality: The thermal energy overcomes the activation barrier for the concerted [3+2] cycloaddition. The regioselectivity is inherently governed by the steric bulk and electronic properties of the alkyne, ensuring the formation of the 3,5-disubstituted isomer[7].

-

-

Self-Validating Checkpoint: Monitor the reaction vessel for the cessation of nitrogen gas ( N2 ) evolution.

-

System Validation: The stoichiometric release of N2 gas provides a direct, visual confirmation of the cycloaddition's progression. The cessation of bubbling validates that the transient diazo species has been fully consumed by the dipolarophile.

-

Pharmacological Significance & Mechanism of Action

The pyrazole nucleus is a "privileged scaffold" capable of interacting with diverse biological targets, most notably kinases. By substituting different positions on the pyrazole ring, medicinal chemists can fine-tune the molecule to fit precisely into the ATP-binding pockets of target enzymes[5].

A prime example is Ruxolitinib , a disubstituted pyrazole derivative approved for the treatment of myelofibrosis. It acts as a potent inhibitor of Janus kinases (JAK1 and JAK2). The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, effectively blocking the phosphorylation of STAT proteins and halting the downstream transcription of pro-inflammatory and proliferative genes[5].

Mechanism of JAK1/2 kinase inhibition by the pyrazole-based drug Ruxolitinib.

Quantitative Data: FDA-Approved Pyrazole Drugs

The translational success of pyrazole derivatives is best illustrated by their clinical footprint. The table below summarizes key quantitative data regarding FDA-approved pyrazole-based small molecules, highlighting the diversity of their therapeutic indications[1],[5].

| Drug Name | FDA Approval Year | Primary Molecular Target | Therapeutic Indication |

| Celecoxib | 1998 | Cyclooxygenase-2 (COX-2) | Inflammation / Osteoarthritis |

| Crizotinib | 2011 | ALK / ROS1 Tyrosine Kinases | Non-Small Cell Lung Cancer (NSCLC) |

| Ruxolitinib | 2011 | JAK1 / JAK2 Kinases | Myelofibrosis |

| Apixaban | 2012 | Coagulation Factor Xa | Anticoagulant / Thrombosis |

| Pralsetinib | 2020 | RET Kinase | RET-mutant NSCLC |

| Vericiguat | 2021 | Soluble Guanylate Cyclase (sGC) | Chronic Heart Failure |

Conclusion

The pyrazole scaffold has evolved from an 1883 synthetic curiosity into a foundational pillar of modern medicinal chemistry. As demonstrated by the robust Knorr and cycloaddition protocols, the chemical accessibility of this ring system allows for rapid library generation. When coupled with its exceptional ability to act as a bioisostere and form directional hydrogen bonds within kinase pockets, the pyrazole moiety will undoubtedly continue to drive the discovery of next-generation targeted therapeutics.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Advanced Purification Strategies for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

As demonstrated in recent antimalarial and anti-inflammatory drug discovery efforts, pyrazole-core propiolic acids serve as highly versatile synthetic building blocks for complex Active Pharmaceutical Ingredients (APIs)[1]. However, isolating 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid from crude reaction mixtures presents unique downstream processing challenges due to its amphoteric nature and the chemical sensitivity of its functional groups.

The unique electronic distribution of the pyrazole ring—featuring a "pyrrole-like" N1 and a "pyridine-like" N2—renders the core capable of interacting with both acids and bases[2]. Concurrently, the terminal carboxylic acid conjugated through the alkyne is highly acidic (estimated pKa ~1.8–2.2). To achieve >99.5% purity suitable for downstream cross-coupling or amidation, a multi-dimensional purification strategy is required. This guide outlines a field-proven, three-phase workflow: Orthogonal Acid-Base Extraction, Preparative RP-HPLC, and Binary Solvent Recrystallization.

Figure 1: Multistage purification workflow for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid.

Phase I: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This initial bulk-cleanup step exploits the differential pKa values of the molecule's functional groups. By adjusting the aqueous phase to pH 8.0, the propiolic acid is fully deprotonated to a water-soluble carboxylate salt, while neutral organic impurities (e.g., unreacted starting materials) remain in the organic phase. Crucially, the subsequent acidification must be performed at 0–5 °C. The alkyne bond conjugated to the carboxylic acid is susceptible to hydration under strongly acidic conditions at elevated temperatures, which would yield an unstable β-keto acid prone to decarboxylation. Cold acidification kinetically traps the target molecule, preventing this degradation pathway.

Step-by-Step Protocol:

-

Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

-

Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 mL/g) to extract the target compound into the aqueous phase (pH ~8.0).

-

Discard the organic layer containing neutral and highly lipophilic impurities.

-

Cool the combined aqueous layers in an ice-water bath to 0–5 °C.

-

Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 (near the isoelectric point of the amphoteric target).

-

Extract the newly precipitated/suspended free acid with fresh EtOAc (3 x 5 mL/g).

-

Dry the combined organic extracts over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temp <30 °C).

Self-Validation (IPC): Spot both the discarded organic layer and the final acidified extract on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Glacial Acetic Acid). The target compound will remain at the baseline in the organic waste but will migrate cleanly with an Rf of ~0.4 in the final extract, confirming successful partitioning.

Phase II: Preparative Reverse-Phase HPLC Polishing

Causality: For compounds with closely eluting, structurally similar impurities (e.g., des-ethyl or des-methyl pyrazole analogs), RP-HPLC is mandatory. An acidic mobile phase modifier (0.1% Trifluoroacetic Acid) is critical here. It suppresses the ionization of the propiolic acid moiety, keeping the molecule in its neutral, lipophilic state. This ensures a sharp peak shape and adequate retention on a hydrophobic C18 stationary phase, preventing peak tailing and early elution.

Step-by-Step Protocol:

-

Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade Water with 0.1% TFA.

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

-

Gradient: 10% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

-

Detection: Monitor UV absorbance at 254 nm (exploiting the extended conjugation of the pyrazole-alkyne-carbonyl system).

-

Collect the major peak eluting at approximately 12–14 minutes.

-

Immediately flash-freeze and lyophilize the pooled fractions to prevent acid-catalyzed degradation in the aqueous solution.

Self-Validation (IPC): Re-inject a 10 µL aliquot of the pooled fractions onto an analytical HPLC system using a shallower gradient. A single, symmetrical peak at the established retention time confirms fraction homogeneity prior to the time-intensive lyophilization step.

Phase III: Binary Solvent Recrystallization

Causality: To achieve >99.5% purity for API intermediate use, a final thermodynamic polishing step is needed. Recrystallization of propiolic acid derivatives is highly effective using water and ethanol mixtures[3]. By utilizing a binary mixture of Ethanol (a good solvent) and Water (an anti-solvent), we exploit the steep temperature-solubility gradient of the target compound's hydrogen-bonded carboxylic acid dimers. The slow cooling rate selectively excludes structurally similar impurities from the growing crystal lattice[4].

Step-by-Step Protocol:

-

Suspend the lyophilized solid in a minimal volume of boiling Ethanol (approx. 2-3 mL/g).

-

Once fully dissolved, add hot Water dropwise while maintaining boiling until a slight, persistent turbidity is observed.

-

Add a single drop of Ethanol to clear the turbidity, then remove from heat.

-

Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 8 hours to maximize yield.

-

Filter the resulting crystalline needles via a Büchner funnel.

-

Wash the filter cake with ice-cold 1:1 EtOH/ H2O (1 mL/g).

-

Dry the crystals under high vacuum at 40 °C for 12 hours.

Self-Validation (IPC): Obtain a melting point (MP) of the dried crystals. A sharp MP range (≤1.5 °C variance) confirms the collapse of the crystal lattice without solvent trapping or impurity interference, validating the success of the recrystallization.

Quantitative Data Presentation

The following table summarizes the expected performance metrics across the three purification phases, assuming a starting crude mass of 10 grams.

| Purification Phase | Technique | Starting Purity | Final Purity | Step Yield / Recovery | Processing Time |

| Phase I | Acid-Base LLE | ~60 - 70% | 88 - 92% | 85% | 4 Hours |

| Phase II | Prep RP-HPLC | ~90% | 97 - 98% | 75% | 2 Hours (excl. lyophilization) |

| Phase III | Recrystallization | ~97% | >99.5% | 90% | 12 Hours |

| Overall | Cumulative | ~60% | >99.5% | ~57% | ~18 Hours |

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140012000A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]

- 4. EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]

Application Note: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid in Targeted Covalent Kinase Inhibitor Design

Executive Summary & Strategic Rationale

The pharmaceutical landscape has witnessed a profound resurgence in the development of targeted covalent inhibitors (TCIs)[1]. Historically avoided due to concerns over off-target haptenization and toxicity, modern TCIs achieve exquisite safety profiles through rational, proximity-driven design[1].

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly specialized, bifunctional building block utilized in the synthesis of next-generation covalent kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs)[2]. It serves two distinct mechanistic purposes:

-

The Pyrazole Core: Acts as a highly tunable pharmacophore that anchors the molecule into the ATP-binding hinge region of the target kinase.

-

The Propiolic Acid Moiety: Serves as the direct synthetic precursor for a propynamide (alkynamide) electrophilic warhead, which selectively engages non-catalytic cysteine residues via Michael addition[3].

This application note provides a comprehensive, self-validating framework for utilizing this compound in the discovery and validation of irreversible kinase inhibitors.

Molecular Causality: The Anatomy of the Inhibitor

To design a successful covalent drug, one must balance intrinsic electrophilic reactivity with non-covalent binding affinity ( Kd ).

Why the 1-Ethyl-5-methyl-1H-pyrazole core? The pyrazole ring provides essential hydrogen bond acceptor/donor pairs that mimic the adenine ring of ATP. The 1-ethyl and 5-methyl substitutions are not arbitrary; they provide specific steric bulk designed to perfectly fill hydrophobic specificity pockets (such as the gatekeeper pocket)[3]. This steric fit prevents the inhibitor from binding to off-target kinases that possess smaller, more restrictive pockets.

Why Propiolic Acid? While acrylamides are the most ubiquitous warheads in approved covalent drugs, they can sometimes be overly reactive. Propiolic acid is coupled with primary or secondary amines to form propynamides[2]. Propynamides feature an alkyne conjugated to an amide, creating a highly selective Michael acceptor. They exhibit lower intrinsic reactivity than acrylamides but achieve profound kinact/KI ratios when perfectly oriented near a target cysteine (e.g., Cys22 in Nek2)[3]. This proximity-driven mechanism ensures that the covalent bond only forms when the inhibitor is bound to its specific target, virtually eliminating off-target toxicity[1].

Fig 1. Two-step kinetic mechanism of targeted covalent kinase inhibition via Michael addition.

Experimental Methodologies & Self-Validating Protocols

The following workflows detail the synthesis and biological validation of inhibitors derived from 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid.

Fig 2. Workflow for synthesis and validation of propynamide-based covalent kinase inhibitors.

Protocol 1: Synthesis of the Propynamide Warhead

To convert the propiolic acid into an active Michael acceptor, it must be coupled to the amine of the core kinase scaffold.

-

Activation: Dissolve 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C. Causality: Propiolic acids are sensitive to decarboxylation at elevated temperatures; 0 °C prevents degradation while HATU provides rapid, highly efficient activation.

-

Coupling: Add the amine-bearing kinase scaffold (1.0 eq) followed by dropwise addition of DIPEA (2.5 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Self-Validation Checkpoint: Perform 1H -NMR. The presence of a sharp singlet at ~3.5–4.5 ppm (alkyne terminal proton, if unsubstituted) or the preservation of the pyrazole methyl/ethyl signals confirms the triple bond was not inadvertently reduced or hydrated during coupling.

Protocol 2: Time-Dependent Kinase Inhibition Assay

Covalent inhibitors do not follow standard Michaelis-Menten kinetics. Their potency increases over time as the irreversible bond forms.

-

Preparation: Prepare a 10-point dilution series of the propynamide inhibitor.

-

Pre-Incubation: Incubate the inhibitor with the Wild-Type (WT) kinase (containing the target Cys) and a mutant kinase (Cys-to-Ser) in separate microplates for varying time points (0, 30, 60, and 120 minutes) at room temperature[3].

-

Initiation: Add ATP (at its Km concentration) and the peptide substrate to initiate the reaction. Measure residual kinase activity using a standard luminescence-based assay (e.g., Kinase-Glo).

Self-Validation Checkpoint: The IC50 of the WT kinase must show a dramatic leftward shift (become more potent) over time. Crucially, the IC50 of the Cys-to-Ser mutant must remain static. This proves the time-dependent inhibition is driven exclusively by the targeted cysteine residue[3].

Protocol 3: Intact Protein Mass Spectrometry

To rule out non-specific alkylation (promiscuity), you must confirm that exactly one inhibitor molecule binds to one kinase molecule.

-

Incubation: Incubate recombinant target kinase (2 µM) with a 5-fold molar excess of the inhibitor (10 µM) for 2 hours at room temperature.

-

Desalting: Pass the reaction mixture through a Zeba spin desalting column. Causality: Buffer salts (like Tris or NaCl) will severely suppress the ionization of the intact protein in ESI-MS.

-

Analysis: Analyze via LC-ESI-TOF mass spectrometry and deconvolute the raw multiply-charged spectra using MaxEnt1 software.

Self-Validation Checkpoint: The deconvoluted mass must show a shift equal to exactly +1×MWinhibitor . Because Michael addition is an addition reaction, no leaving groups are lost. The absence of +2x or +3x mass shifts validates the exquisite selectivity of the propynamide warhead.

Quantitative Data Summaries

Table 1: Comparative Reactivity & Selectivity of Electrophilic Warheads | Warhead Type | Electrophile | Target Residue | Intrinsic Reactivity ( t1/2 ) | Kinase Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Acrylamide | Alkene | Cysteine | Moderate (Minutes) | High | | Propynamide | Alkyne | Cysteine | Low (Hours) | Very High (Proximity-driven) | | Chloroacetamide | Alkyl Halide | Cys / Lys | High (Seconds) | Low (High off-target risk) |

Table 2: Time-Dependent IC50 Shift Validation (Representative Data) | Incubation Time | WT Kinase (Cys) IC50 | Mutant Kinase (Ser) IC50 | IC50 Shift Ratio (WT) | | :--- | :--- | :--- | :--- | | 0 min | 850 nM | 900 nM | ~1.0x | | 30 min | 120 nM | 880 nM | 7.1x | | 60 min | 15 nM | 890 nM | 56.6x | | 120 min | < 1 nM | 910 nM | > 850x |

Note: The static IC50 of the Serine mutant confirms that the propynamide warhead is inert unless placed in optimal proximity to a highly nucleophilic thiolate.

Conclusion

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a powerful tool in the medicinal chemist's arsenal. By leveraging the steric precision of the substituted pyrazole and the finely tuned electrophilicity of the propiolic acid-derived propynamide, researchers can develop covalent inhibitors that overcome resistance mutations while maintaining the rigorous safety profiles required for modern therapeutics.

References

-

[2] Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

[3] Title: Irreversible Nek2 kinase inhibitors with cellular activity Source: Journal of Medicinal Chemistry URL:[Link]

-

[1] Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL:[Link]

Sources

Analytical methods for quantification of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid by HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs). From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its distinct physicochemical profile:

-

Amphoteric Nature: The molecule contains a basic pyrazole nitrogen (pKa ~2.5) and a highly acidic propiolic acid moiety. Because the carboxylic acid is conjugated directly to an sp -hybridized alkyne, its acidity is significantly higher (pKa ~1.8–2.0) than standard aliphatic carboxylic acids.

-

Polarity & Hydrophobicity: While the carboxylic acid and pyrazole core impart high polarity, the 1-ethyl and 5-methyl substitutions provide localized hydrophobic pockets, making it highly suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Chromophore Conjugation: The extended π -conjugation across the pyrazole ring, the alkyne triple bond, and the carbonyl group yields a robust UV absorbance profile, allowing for highly sensitive UV/Vis or Diode-Array Detection (DAD).

Method Development Rationale (Causality & E-E-A-T)

To develop a robust, self-validating analytical method, every chromatographic parameter must be selected based on the molecule's structural causality.

Mobile Phase & pH Control

The most critical factor in retaining 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid on a reversed-phase column is strict pH control. If the mobile phase pH exceeds 2.5, the propiolic acid group will ionize into a propiolate anion, drastically reducing its hydrophobicity and causing it to elute in the void volume. The Solution: The mobile phase must be heavily buffered at a pH of 2.0–2.5. Utilizing 0.1% Phosphoric acid ( H3PO4 ) provides an excellent, UV-transparent acidic environment for standard HPLC[1]. If the method requires downstream Mass Spectrometry (LC-MS) compatibility, 0.1% Formic acid ( HCOOH ) must be substituted[1].

Stationary Phase (Column) Selection

The unprotonated secondary nitrogen on the pyrazole ring is highly prone to secondary Lewis acid-base interactions with residual silanol groups on standard silica columns, which manifests as severe peak tailing. The Solution: A highly end-capped C18 column (e.g., Waters XBridge C18) or a specialized low-silanol mixed-mode column (such as the Newcrom R1) is required to ensure sharp, symmetrical peak shapes[1].

Detector Wavelength Optimization

Propiolic acid derivatives exhibit strong UV absorbance at lower wavelengths, typically optimized around 220 nm[2]. However, the pyrazole carboxylic acid backbone also exhibits strong secondary absorbance bands between 250 nm and 320 nm[3]. A detection wavelength of 220 nm is selected for maximum sensitivity (Limit of Detection), while 254 nm can be monitored simultaneously for peak purity and structural confirmation.

Figure 2: Causality of mobile phase pH on analyte ionization and chromatographic retention.

Self-Validating System Suitability Criteria

Before initiating sample analysis, the protocol must validate its own operational integrity. Inject a standard solution ( 50μg/mL ) six times. The system is only considered valid if it meets the following criteria:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) RSD | ≤1.0% | Ensures mobile phase delivery and pH are stable. |

| Peak Area RSD | ≤2.0% | Verifies autosampler precision and detector stability. |

| Tailing Factor ( Tf ) | 0.9−1.5 | Confirms the absence of secondary silanol interactions. |

| Theoretical Plates ( N ) | >5000 | Validates column efficiency and proper end-capping. |

Experimental Protocol

Chromatographic Conditions

Summarized below are the optimized RP-HPLC parameters for the quantification workflow.

| Parameter | Specification |

| Column | End-capped C18 (e.g., 150×4.6 mm, 5μm ) or Newcrom R1 |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic (60% A : 40% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30∘C (Thermostatted to prevent RT drift) |

| Injection Volume | 10μL |

| Detection (UV/DAD) | Primary: 220 nm; Secondary: 254 nm |

| Run Time | 10 Minutes |

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-

Measure 1.0 mL of concentrated Phosphoric Acid (85%) and add it to 1000 mL of ultra-pure water (Milli-Q, 18.2MΩ ). Mix thoroughly to create Mobile Phase A.

-

Filter Mobile Phase A through a 0.22μm nylon membrane and degas ultrasonically for 15 minutes.

-

Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile through a 0.22μm PTFE membrane.

Step 2: Standard & Sample Preparation

-

Stock Solution: Accurately weigh 10.0 mg of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid reference standard. Dissolve in 10 mL of Methanol to yield a 1.0mg/mL stock solution.

-

Working Standards: Dilute the stock solution with the mobile phase (60:40 Water:Acetonitrile) to create a calibration curve spanning 1.0μg/mL to 100μg/mL .

-

Sample Prep: Dissolve the unknown sample in the mobile phase diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Filtration (Critical): Filter all standards and samples through a 0.45μm PTFE syringe filter directly into HPLC vials to prevent column frit clogging[2].

Step 3: Execution and Integration

-

Purge the HPLC system with the mobile phase until the UV baseline is completely stable (typically 30 minutes).

-

Run the System Suitability Test (Section 3).

-

Inject the calibration standards followed by the unknown samples.

-

Integrate the peak areas at 220 nm.

Figure 1: Step-by-step RP-HPLC analytical workflow for pyrazole propiolic acid quantification.

Method Validation Summary

When executing this protocol, the expected validation parameters (based on ICH Q2(R1) guidelines for similar pyrazole-carboxylic acid derivatives) should align with the quantitative data summarized below:

| Validation Parameter | Expected Result |

| Linear Range | 1.0−100.0μg/mL |

| Correlation Coefficient ( R2 ) | ≥0.999 |

| Limit of Detection (LOD) | ∼0.15μg/mL (S/N > 3) |

| Limit of Quantification (LOQ) | ∼0.50μg/mL (S/N > 10) |

| Intra-day Precision (%RSD) | <1.5% ( n=6 ) |

| Inter-day Precision (%RSD) | <2.0% ( n=6 over 3 days) |

| Recovery (Accuracy) | 98.5%−101.5% |

Troubleshooting Guide

-

Symptom: Peak splitting or severe fronting.

-

Causality: The pH of the mobile phase has drifted above 2.5, causing partial ionization of the propiolic acid.

-

Action: Remake Mobile Phase A, ensuring the addition of 0.1% acid. Verify pH with a calibrated meter.

-

-

Symptom: Excessive peak tailing ( Tf>1.5 ).

-

Causality: The basic pyrazole nitrogen is interacting with ionized silanols on the silica support.

-

Action: Switch to a column with higher end-capping density or a specialized low-silanol phase (e.g., Newcrom R1)[1].

-

-

Symptom: Shifting Retention Times.

-

Causality: Fluctuations in column temperature or organic modifier evaporation.

-

Action: Ensure the column oven is actively thermostatted to 30∘C and check pump seals for micro-leaks.

-

References

-

SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from:[Link]

-

MDPI. Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Retrieved from:[Link]

-

Veeprho. 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid Analytical Profile. Retrieved from:[Link]

Sources

Application Note: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid as a Strategic Building Block in Organic Synthesis

Introduction & Chemical Rationale

In modern drug discovery, the pyrazole ring is a privileged scaffold, widely recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities[1]. The pyrazole structure serves as the core in numerous leading nonsteroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics[].

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly specialized, bifunctional building block designed to accelerate the synthesis of complex molecular architectures. The specific substitution pattern on the pyrazole ring is not arbitrary; the 1-ethyl and 5-methyl groups are strategically positioned to tune the lipophilicity and steric profile of the molecule. This exact motif is frequently employed in the development of highly selective kinase inhibitors, such as phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, where the alkyl groups optimize the fit within hydrophobic binding pockets[3].

Furthermore, the inclusion of the propiolic acid moiety (-C≡C-COOH) offers a distinct advantage over standard terminal alkynes. Terminal alkynes are often volatile, prone to oxidative homocoupling (Glaser coupling), and can be difficult to store. In contrast, propiolic acids are stable, crystalline solids that can either be directly functionalized at the carboxylic acid or undergo controlled decarboxylation to reveal the alkyne in situ for cross-coupling. This makes them ideal starting materials for generating diverse heterocyclic nitrogen systems[4].

Divergent Synthetic Utility

The bifunctional nature of this building block allows it to be channeled into three primary synthetic workflows:

-

Amide Coupling: Direct functionalization of the carboxylic acid to form propiolamides, which are potent Michael acceptors used in targeted covalent inhibitors (TCIs).

-

Decarboxylative Cross-Coupling: Transition-metal catalyzed extrusion of CO₂ to form internal alkynes, serving as rigid linear linkers.

-

Cycloaddition: Utilizing the alkyne (post-decarboxylation or directly) in click chemistry to form bis-heterocycles.

Divergent synthetic workflows utilizing the pyrazole propiolic acid building block.

Experimental Protocols

Protocol A: Synthesis of Propiolamides (Targeted Covalent Inhibitors)

Causality & Rationale: Propiolamides are highly electrophilic species that can form irreversible covalent bonds with active-site cysteine residues in target kinases. Using HATU as a coupling reagent ensures rapid activation of the propiolic acid, minimizing potential side reactions like alkyne hydration.

Materials:

-

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Activation: Dissolve the pyrazole propiolic acid and HATU in anhydrous DMF under an inert argon atmosphere. Cool the mixture to 0 °C.

-

Base Addition: Add DIPEA dropwise. Stir for 15 minutes at 0 °C to allow the active ester to form. The solution will typically turn a pale yellow.

-

Amine Coupling: Add the target amine slowly. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Wash & Dry: Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

-

Self-Validation System:

-

In-process: Monitor via LC-MS. The disappearance of the starting material mass[M-H]⁻ and the appearance of the product [M+H]⁺ indicates successful coupling.

-

Post-process: A KMnO₄ TLC stain will positively identify the retention of the alkyne moiety (stains bright yellow/brown against a purple background).

-

Protocol B: Decarboxylative Sonogashira Cross-Coupling

Causality & Rationale: To build extended, rigid molecular linkers, internal alkynes are required. Traditional Sonogashira coupling uses terminal alkynes. By using a decarboxylative approach with Ag₂CO₃, the propiolic acid acts as a stable surrogate for the terminal alkyne. The silver salt facilitates the extrusion of CO₂ and forms a silver-acetylide intermediate, which transmetallates to copper and then to the palladium catalytic cycle.

Mechanistic pathway of the decarboxylative Sonogashira cross-coupling.

Materials:

-

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.2 eq)

-

Aryl iodide or bromide (1.0 eq)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (10 mol%)

-

Ag₂CO₃ (1.5 eq)

-

Anhydrous DMSO/Toluene (1:1, 0.1 M)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube, combine the pyrazole propiolic acid, aryl halide, Pd(PPh₃)₂Cl₂, CuI, and Ag₂CO₃.

-

Degassing: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add the degassed DMSO/Toluene solvent mixture via syringe.

-

Heating: Seal the tube and heat to 90 °C for 12 hours.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Self-Validation System:

-

In-process: The visual cessation of micro-bubbling (CO₂ evolution) in the early stages of heating indicates the completion of the decarboxylation phase.

-

Post-process: The internal alkyne product will be highly UV-active. FTIR analysis should confirm the absence of a terminal C-H stretch (~3300 cm⁻¹) and the presence of an internal C≡C stretch (~2200 cm⁻¹, though often weak).

-

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the primary workflows associated with this building block, allowing for rapid experimental planning and comparison.

| Reaction Pathway | Catalyst / Reagents | Temp / Time | Typical Yield | Primary Application |

| Amide Coupling | HATU, DIPEA, DMF | RT / 2–4 h | 75–90% | Covalent Inhibitors (Propiolamides) |

| Decarboxylative Coupling | Pd(PPh₃)₂Cl₂, CuI, Ag₂CO₃ | 90 °C / 12 h | 60–80% | Rigid Linkers, Internal Alkynes |

| CuAAC (Click Chemistry) | CuSO₄, Na Ascorbate, t-BuOH/H₂O | 60 °C / 6 h | 70–85% | Bis-heterocycle Synthesis |

References

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Research & Reviews: Journal of Medicinal and Organic Chemistry URL:[Link]

- US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta Google Patents URL

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules International Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Divergent Derivatization of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid for SAR Studies

Strategic Rationale & Pharmacophore Analysis

In modern Structure-Activity Relationship (SAR) campaigns, the 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid scaffold presents a highly versatile, yet chemically demanding, starting material. The molecule contains two orthogonal vectors for derivatization:

-

The Carboxylate Vector: Modifiable via amidation to explore hydrogen-bond donor/acceptor profiles, modulate metabolic stability, and tune lipophilicity.

-

The Alkyne Vector: Modifiable via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce 1,2,3-triazole bioisosteres, probing deep hydrophobic or solvent-exposed binding pockets.

However, the conjugated nature of the propiolic acid moiety makes it a potent Michael acceptor. Without careful selection of reagents and conditions, derivatization attempts will inevitably lead to cross-reactivity, alkyne degradation, and complex product mixtures. This application note details the causality behind these pitfalls and provides field-proven, self-validating protocols to successfully generate high-purity SAR libraries.

Mechanistic Insights: Navigating Propiolic Acid Reactivity

The Amidation Challenge: Avoiding Hydroamination

Standard peptide coupling agents, such as TBTU or HOBt, are fundamentally incompatible with propiolic acids. When these reagents are used, the highly electrophilic triple bond undergoes unexpected tandem reactions. Instead of clean amidation, the benzotriazole oxide coupling reagents add directly to the alkyne, or the amine undergoes hydroamination, completely destroying the alkyne vector[1].

The Solution: To preserve the alkyne, amidation must be performed using Dicyclohexylcarbodiimide (DCC) at strictly controlled temperatures (0 °C). By adding the amine dropwise to the pre-formed O-acylisourea intermediate, the local concentration of the nucleophile remains low, effectively outcompeting the Michael addition pathway and yielding the intact propiolamide[2].

The Click Chemistry Rationale: Sequence Matters

Attempting a CuAAC "click" reaction directly on the free propiolic acid is a flawed strategy. The free carboxylate readily chelates the Cu(I) catalyst, forming an insoluble, red polymeric precipitate that halts the catalytic cycle.

The Solution: Derivatization must be sequential. The carboxylic acid must be converted to an amide prior to the CuAAC reaction. Once converted, propiolamides become exceptionally rapid and efficient substrates for CuAAC—often reacting significantly faster than unactivated terminal alkynes due to their electron-deficient nature[3].

Quantitative Data: Coupling Condition Optimization

The following table summarizes the quantitative yields and observed side reactions when attempting to amidate propiolic acid derivatives under various conditions.

| Coupling System | Temperature | Reaction Time | Alkyne Preservation | Major Byproducts / Observations |

| TBTU / HOBt | 25 °C | 12 h | < 10% | Benzotriazole oxide adducts, hydroamination[1] |

| EDC / DMAP | 25 °C | 12 h | ~ 30% | Michael addition products, extensive degradation |

| COMU | 25 °C | 2 h | > 90% | High yield, but requires strict anhydrous conditions[1] |

| DCC (Optimized) | 0 °C to 25 °C | 2.5 h | > 85% | DCU precipitate (easily filtered), high purity [2] |

Experimental Workflows & Logic

Fig 1. Divergent SAR derivatization workflow highlighting optimized vs. failure pathways.

Detailed Experimental Protocols

Protocol A: Chemoselective Amidation (Vector 1)